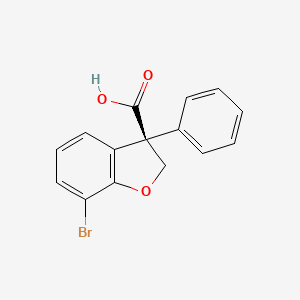![molecular formula C11H14ClNO3S B12615008 N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide CAS No. 921767-39-7](/img/structure/B12615008.png)
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and antifungal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as distillation and advanced chromatographic techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) in the presence of a catalyst like iron(III) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide involves its interaction with specific molecular targets in bacterial cells. The sulfonyl group is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell growth and replication . The compound may also interfere with other metabolic pathways, contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound has a similar sulfonyl group but differs in its overall structure and properties.
Sulfanilamide: A well-known sulfonamide with antibacterial properties, used as a reference compound in many studies.
Uniqueness
Its combination of a sulfonyl group with a formamide moiety makes it a versatile compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
921767-39-7 |
|---|---|
Molekularformel |
C11H14ClNO3S |
Molekulargewicht |
275.75 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)sulfonyl-2-methylpropyl]formamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-8(2)11(13-7-14)17(15,16)10-5-3-9(12)4-6-10/h3-8,11H,1-2H3,(H,13,14) |
InChI-Schlüssel |
FYLZGGCMHOMUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


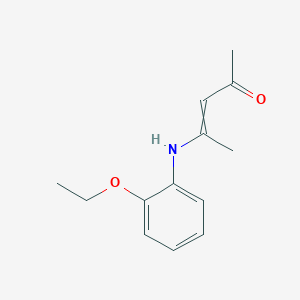
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
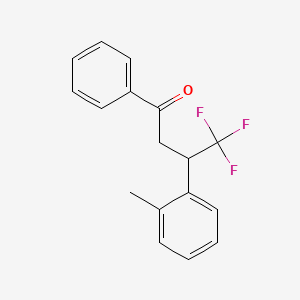
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
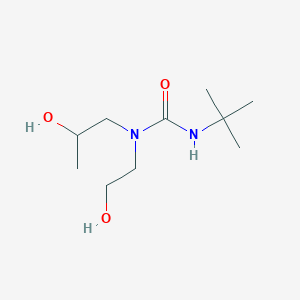
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
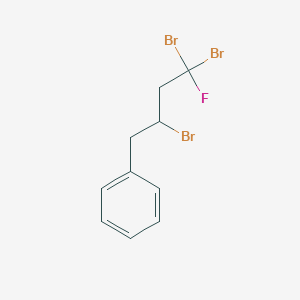
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
